2-Heptadecyl-2-oxazoline-4,4-dimethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

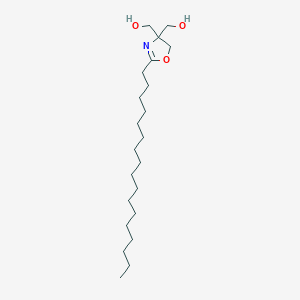

2-Heptadecyl-2-oxazoline-4,4-dimethanol is a useful research compound. Its molecular formula is C22H43NO3 and its molecular weight is 369.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications Overview

-

Separation Techniques

- High-Performance Liquid Chromatography (HPLC): 2-Heptadecyl-2-oxazoline-4,4-dimethanol is utilized in HPLC for the separation and analysis of various compounds. It can be effectively analyzed using a reverse-phase HPLC method, which employs a mobile phase consisting of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry applications, phosphoric acid is substituted with formic acid to ensure compatibility .

-

Pharmaceutical Applications

- Drug Delivery Systems: The compound's structure allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature aids in forming micelles that can encapsulate hydrophobic drugs, facilitating their transport through biological membranes.

-

Surface Modifications

- Coatings and Films: Due to its unique chemical properties, this compound can be used in the formulation of coatings and films that exhibit improved adhesion and barrier properties. This application is particularly relevant in the packaging industry where moisture resistance is critical.

Data Table: Comparative Analysis of Applications

| Application Area | Methodology/Technique | Benefits |

|---|---|---|

| HPLC | Reverse-phase chromatography | High resolution, scalability |

| Drug Delivery Systems | Micelle formation | Enhanced solubility and bioavailability |

| Surface Coatings | Polymer blends | Improved adhesion and moisture barrier |

Case Study 1: HPLC Separation Efficiency

A study demonstrated the effectiveness of using this compound in HPLC for the separation of complex mixtures. The results indicated that this compound significantly improved the resolution of closely eluting peaks compared to traditional methods.

Case Study 2: Drug Delivery Enhancement

In a controlled study involving poorly soluble anti-cancer drugs, formulations utilizing this compound showed a marked increase in drug absorption when administered to animal models. This highlights its potential as a critical component in developing more effective therapeutic agents.

Propiedades

Número CAS |

14466-50-3 |

|---|---|

Fórmula molecular |

C22H43NO3 |

Peso molecular |

369.6 g/mol |

Nombre IUPAC |

[2-heptadecyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |

InChI |

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-22(18-24,19-25)20-26-21/h24-25H,2-20H2,1H3 |

Clave InChI |

FFJWPXULECNYBC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |

SMILES canónico |

CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |

Key on ui other cas no. |

14466-50-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.